molecular formula C12H20Cl2N2 B2425871 (1-(p-Tolyl)pyrrolidin-3-yl)methanamine CAS No. 1017428-21-5

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine

Cat. No.: B2425871
CAS No.: 1017428-21-5
M. Wt: 263.21
InChI Key: YYOVVRNOSUXRCI-UHFFFAOYSA-N
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Description

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine: is an organic compound with the molecular formula C12H18N2 It is a heterocyclic amine that features a pyrrolidine ring substituted with a p-tolyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the necessary precursors, such as 1,4-diaminobutane and p-tolyl chloride.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and catalyst efficiency.

    Purification and Quality Control: Purification of the final product through techniques such as recrystallization, distillation, and chromatography, followed by rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups replacing the methanamine group.

Scientific Research Applications

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Methylphenyl)pyrrolidin-3-yl)methanamine: A closely related compound with similar structural features.

    (1-(Phenyl)pyrrolidin-3-yl)methanamine: Another similar compound with a phenyl group instead of a p-tolyl group.

    (1-(p-Tolyl)pyrrolidin-3-yl)ethanamine: A compound with an ethanamine group instead of a methanamine group.

Uniqueness

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine is unique due to its specific combination of a p-tolyl group and a methanamine group attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a p-tolyl group and a primary amine. The chemical formula is C12_{12}H17_{17}N, indicating its molecular weight of approximately 189.27 g/mol. The presence of both the aromatic p-tolyl group and the pyrrolidine moiety contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activity, particularly concerning its interaction with various biological targets:

  • Tubulin Polymerization Inhibition : Similar to other pyrrole derivatives, this compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This mechanism is vital for developing anticancer agents as it disrupts the mitotic spindle formation in cancer cells .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, specific analogs have shown IC50_{50} values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

CompoundTargetMechanismIC50_{50} (nM)Reference
This compoundTubulinInhibition of polymerization1.4
Analog 1MCF-7 CellsGrowth inhibition15
Analog 2NCI-ADR-RES CellsP-glycoprotein inhibition10

Case Studies

Case Study 1: Anticancer Potential
In a study focused on the development of new anticancer agents, this compound derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most potent derivative exhibited an IC50_{50} value of 1.4 μM, demonstrating significant potential as an anticancer agent by disrupting microtubule dynamics .

Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of this compound. Modifications to the p-tolyl group resulted in varying degrees of biological activity, with some derivatives showing enhanced potency against specific cancer cell lines. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNANGROEDVCAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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